2-Naphtho[2,1-b]furanylacetamide
Overview
Description
2-Naphtho[2,1-b]furan-1-ylacetamide is a heterocyclic compound that features a fused naphthalene and furan ring system with an acetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Naphtho[2,1-b]furanylacetamide involves the reaction of 2-acetylnaphtho[2,1-b]furan with various reagents. For example, the reaction of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine can yield 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, which can then undergo further reactions to form the desired compound . Another method involves the use of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine to synthesize functionalized naphtho[2,1-b]furan derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and scaling up the reaction, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphtho[2,1-b]furan-1-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Naphtho[2,1-b]furanylacetamide include phenylhydrazine, triethylamine, and various nucleophiles and electrophiles . Reaction conditions often involve refluxing in solvents such as benzene or acetonitrile and using catalysts like sodium ethoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reactions with phenylhydrazine can yield pyrazole derivatives, while reactions with nucleophiles can produce various substituted naphthofuran compounds .
Scientific Research Applications
2-Naphtho[2,1-b]furan-1-ylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Naphtho[2,1-b]furanylacetamide involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function . The compound’s fluorescent properties are attributed to its unique ring structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Naphtho[2,1-b]furanylacetamide include other naphthofuran derivatives such as:
- 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan
- Naphtho[1,2-b]furan-2-carboxamides
- Naphtho[2,1-b]furan-2-carboxylates
Uniqueness
2-Naphtho[2,1-b]furan-1-ylacetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to act as a fluorescent label and its potential antibacterial and anticancer activities set it apart from other similar compounds .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYNFIWEOSWBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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